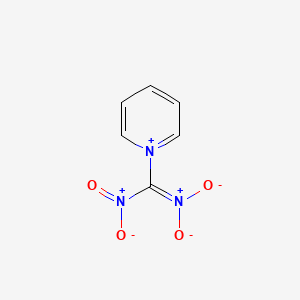
(Dinitromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dinitromethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a dinitromethyl group (-C(NO2)2) attached to the pyridine ring. This compound is of significant interest due to its energetic properties, making it a potential candidate for use in various applications, including explosives and propellants .
Applications De Recherche Scientifique
(Dinitromethyl)pyridine has several scientific research applications:
Chemistry: It is used in the synthesis of other energetic materials and as a precursor in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Due to its energetic properties, it is considered for use in explosives and propellants.
Mécanisme D'action
As an energetic material, (Dinitromethyl)pyridine exhibits favorable detonation properties. Theoretical calculations using Gaussian 03 and EXPLO5 programs demonstrate good to excellent detonation velocities and pressures. It outperforms TNT and even shows comparable detonation performance to RDX, although its thermal stability is lower than that of RDX .
Méthodes De Préparation
The synthesis of (dinitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridinecarboxaldoximes with dinitrogen tetroxide (N2O4), followed by conversion into dinitromethylide hydrazinium salts . The reaction conditions often require controlled temperatures and specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
(Dinitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the dinitromethyl group into other functional groups.
Substitution: The dinitromethyl group can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine, potassium iodide, and methanol. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
(Dinitromethyl)pyridine can be compared with other similar compounds, such as:
(Trinitromethyl)pyridine: This compound has an additional nitro group, making it more energetic but also more sensitive.
(Dinitromethyl)azines: These compounds contain azine rings and exhibit similar energetic properties. The uniqueness of this compound lies in its balance between energy content and stability, making it a promising candidate for various applications.
Propriétés
IUPAC Name |
[nitro(pyridin-1-ium-1-yl)methylidene]-dioxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-8(11)6(9(12)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABSTPGCLRIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C(=[N+]([O-])[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)/C(=[N+](\[O-])/[O-])/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2909105.png)
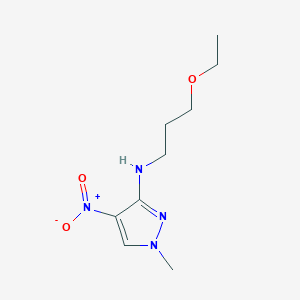
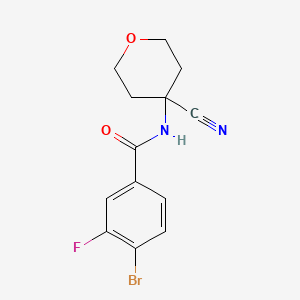
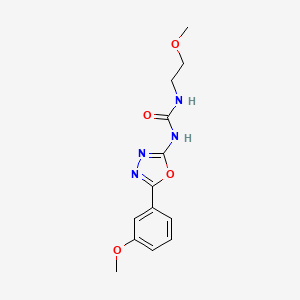
![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2909110.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2909112.png)
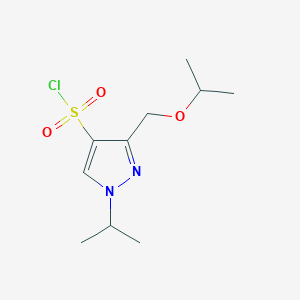

![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)
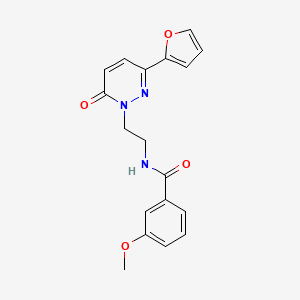
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)



